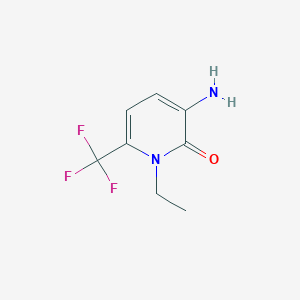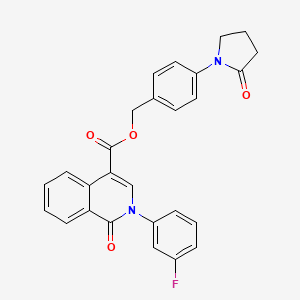![molecular formula C16H24N6O3 B2486536 3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione CAS No. 898448-79-8](/img/structure/B2486536.png)
3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific precursors, such as amino derivatives and carbonitriles, under controlled conditions to achieve the desired triazinopurine derivatives. One example involves the condensation of 7-amino-1-benzyl-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile with formic acid or through alkylation reactions under harsh conditions to introduce various substituents into the triazinopurine ring, yielding compounds with distinct physical and chemical properties (Mironovich, Ivanov, & Daeva, 2019).
Molecular Structure Analysis
X-ray diffraction analyses have confirmed the molecular structures of similar triazinopurine derivatives, revealing the planarity of the purine system and the spatial arrangements of substituents which are crucial for their biological activity. For instance, the molecular structure of derivatives obtained by stereoselective synthesis has been elucidated, providing insights into the conformational preferences of these molecules and their potential interaction sites for binding to biological targets (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
Triazinopurine derivatives undergo various chemical reactions, including alkylation, condensation, and oxidation, leading to a wide array of compounds with diverse biological activities. The reactivity of these compounds is influenced by the substituents on the triazinopurine core, which can be manipulated to yield derivatives with desired properties for specific applications. The chemical reactivity and modifications of the triazinopurine derivatives provide valuable insights into the design of new compounds with enhanced biological or pharmacological activities (Mironovich, Kostina, & Podol’nikova, 2013).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
The compound 3-(tert-Butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione, due to its complex structure, is potentially relevant in the synthesis of new chemical entities with biological activity. For example, derivatives of purine-2,6-dione have shown potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible psychotropic activity. These compounds were found to display antidepressant-like and anxiolytic-like activity in animal models, suggesting their utility in designing new therapeutic agents targeting serotonin receptors (Chłoń-Rzepa et al., 2013).
Synthetic Methodology
The compound's structure suggests its potential utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, methodologies utilizing tert-butyl groups in the synthesis of purine derivatives or as protecting groups for hydroxyl functionalities highlight the importance of tert-butyl-containing compounds in facilitating complex organic syntheses. Such strategies enable the development of new chemical entities with enhanced biological or physical properties (Corey & Venkateswarlu, 1972).
Antitumor and Antimicrobial Properties
Compounds structurally related to 3-(tert-Butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione have been investigated for their antitumor and antimicrobial properties. Novel heterocycles, including triazino and triazepino purine derivatives, have been synthesized and examined for biological activities, highlighting the potential of such compounds in developing new therapeutic agents with antitumor and antimicrobial efficacy (Ueda et al., 1987).
Propiedades
IUPAC Name |
3-tert-butyl-1-(3-hydroxypropyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-16(2,3)10-9-21-11-12(19(4)15(25)20(5)13(11)24)17-14(21)22(18-10)7-6-8-23/h23H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPEJZEZJUVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)


![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)


![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2486468.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)
